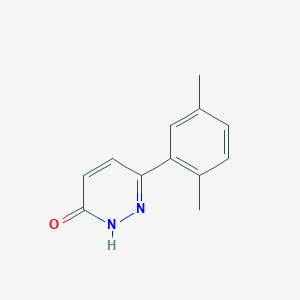

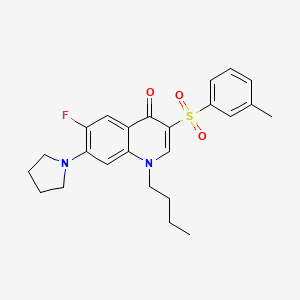

![molecular formula C22H18N2O2 B2736000 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921914-78-5](/img/structure/B2736000.png)

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide” is an impurity of Cilostazol . It is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .

Synthesis Analysis

The synthesis of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide” involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The reaction is carried out at 80 °C without solvent for 2.5 h .Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide” can be represented by the Inchi Code: 1S/C17H17N3O2.ClH/c18-17(19)12-3-1-11(2-4-12)10-22-14-6-7-15-13(9-14)5-8-16(21)20-15 .Applications De Recherche Scientifique

Anticancer Activity

Biphenyl-4-carboxamide derivatives have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development. Researchers have explored their mechanisms of action and evaluated their efficacy in preclinical studies .

Antimicrobial Properties

The compound’s structure suggests that it may possess antimicrobial activity. Investigations have focused on its ability to inhibit bacterial growth, making it relevant for combating infections. Further studies are needed to elucidate its specific targets and mode of action .

Anti-Inflammatory Action

Inflammation plays a crucial role in various diseases. Biphenyl-4-carboxamide derivatives have shown anti-inflammatory effects, potentially modulating inflammatory pathways. Researchers are keen on understanding their impact on immune responses and developing anti-inflammatory therapies .

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme involved in drug metabolism and detoxification. Inhibiting this enzyme can enhance drug bioavailability and improve therapeutic outcomes. Biphenyl-4-carboxamide derivatives have been evaluated for their β-glucuronidase inhibitory activity, suggesting their potential in drug design .

Adrenergic Receptor Antagonists

Some derivatives of this compound act as adrenergic receptor antagonists. These molecules may find applications in treating conditions like prostatic hyperplasia. Understanding their receptor interactions and pharmacological profiles is essential for therapeutic development .

Chemical Building Blocks

Biphenyl-4-carboxamide derivatives serve as valuable chemical building blocks. Their incorporation into synthetic pathways allows the creation of diverse molecules with unique properties. Researchers have utilized these derivatives in the synthesis of various bioactive compounds .

Propriétés

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-21-13-10-18-14-19(11-12-20(18)24-21)23-22(26)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,11-12,14H,10,13H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRMPWBEECLKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

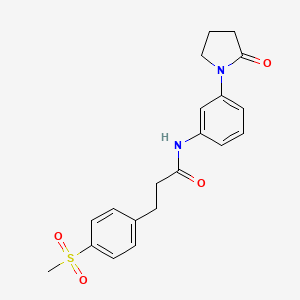

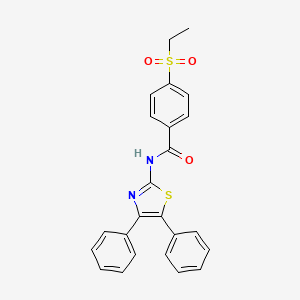

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2735923.png)

![4-(1,3-Benzothiazole-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2735924.png)

![2-([1,1'-biphenyl]-4-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2735927.png)

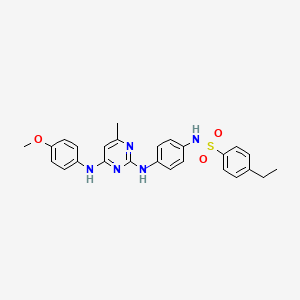

![2-Butyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735928.png)

![2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2735931.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2735935.png)

![1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2735936.png)

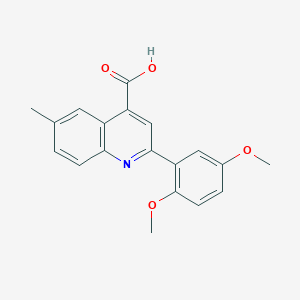

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2735937.png)